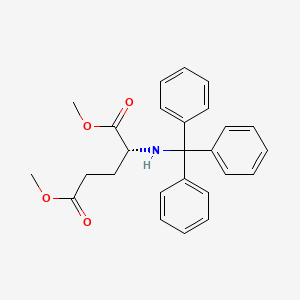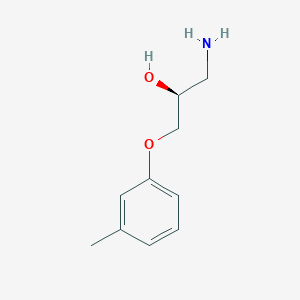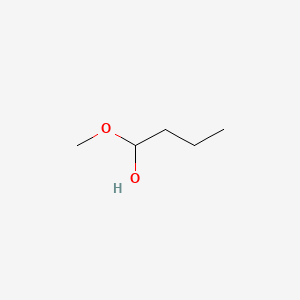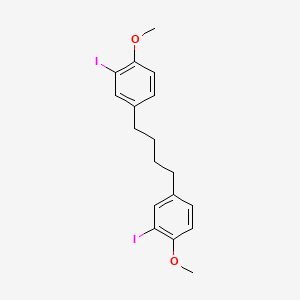![molecular formula C17H30N4 B12557741 2-[(E)-(2-Cyanoheptan-2-yl)diazenyl]-2-methyloctanenitrile CAS No. 188669-46-7](/img/structure/B12557741.png)
2-[(E)-(2-Cyanoheptan-2-yl)diazenyl]-2-methyloctanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-(2-Cyanoheptan-2-yl)diazenyl]-2-methyloctanenitrile is a chemical compound characterized by its unique structure, which includes a diazenyl group and two nitrile groups. This compound is part of the broader class of azo compounds, known for their vibrant colors and wide range of applications in various fields, including dyes, pigments, and pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-(2-Cyanoheptan-2-yl)diazenyl]-2-methyloctanenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the diazotization of an amine precursor followed by coupling with a nitrile-containing compound. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the diazenyl linkage .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial synthesis often employs automated systems to ensure precise control over reaction parameters, thereby optimizing the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-[(E)-(2-Cyanoheptan-2-yl)diazenyl]-2-methyloctanenitrile can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can break the diazenyl linkage, resulting in the formation of amines or other reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced compounds .
Wissenschaftliche Forschungsanwendungen
2-[(E)-(2-Cyanoheptan-2-yl)diazenyl]-2-methyloctanenitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism of action of 2-[(E)-(2-Cyanoheptan-2-yl)diazenyl]-2-methyloctanenitrile involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer cells, it may induce apoptosis by interfering with cellular signaling pathways and promoting oxidative stress .
Vergleich Mit ähnlichen Verbindungen
- 2-[(E)-(3-Hydroxynaphthalen-2-yl)diazenyl]benzoic acid
- 2-[(E)-(3-Acetyl-4-hydroxyphenyl)diazenyl]-4-(2-hydroxyphenyl)thiophene-3-carboxylic acid
- 6-Hydroxy-4-methyl-2-oxo-5-[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)diazenyl]-1,2-dihydropyridine-3-carbonitrile
Uniqueness: What sets 2-[(E)-(2-Cyanoheptan-2-yl)diazenyl]-2-methyloctanenitrile apart from similar compounds is its unique combination of diazenyl and nitrile groups, which confer distinct chemical reactivity and biological activity. This compound’s specific structure allows for targeted interactions with molecular targets, making it a valuable tool in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
188669-46-7 |
|---|---|
Molekularformel |
C17H30N4 |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
2-(2-cyanoheptan-2-yldiazenyl)-2-methyloctanenitrile |
InChI |
InChI=1S/C17H30N4/c1-5-7-9-11-13-17(4,15-19)21-20-16(3,14-18)12-10-8-6-2/h5-13H2,1-4H3 |
InChI-Schlüssel |
XLFGLLKRIIBSQU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C)(C#N)N=NC(C)(CCCCC)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]hydrazine](/img/structure/B12557688.png)


![3-[(4-nitrophenoxy)methyl]-5H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B12557707.png)
![Dimethyl[1-(trimethylstannyl)-1H-inden-1-yl]arsane](/img/structure/B12557712.png)




![(3E)-3-[(4-Chlorophenyl)imino]-1,3-diphenylpropan-1-one](/img/structure/B12557733.png)

